molecular formula C15H28N2O3 B2377322 tert-Butyl 4-pivalamidopiperidine-1-carboxylate CAS No. 1233955-60-6

tert-Butyl 4-pivalamidopiperidine-1-carboxylate

Cat. No. B2377322
CAS RN: 1233955-60-6
M. Wt: 284.4
InChI Key: GQRXKXBQFLDZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of tert-Butyl 4-pivalamidopiperidine-1-carboxylate consists of 15 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 284.394 Da .

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to tert-butyl 4-pivalamidopiperidine-1-carboxylate, is a significant intermediate for small molecule anticancer drugs. Research has shown that this compound is synthesized from piperidin-4-ylmethanol and has been optimized for high yield, reaching up to 71.4%. This synthesis is crucial for developing and optimizing anti-tumor inhibitors, highlighting its significant role in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Chiral Auxiliary in Dipeptide Synthesis

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another related compound, is used as a chiral auxiliary and as a chiral Aib building block in dipeptide synthesis. Its synthesis from L-alanine and subsequent applications in synthesizing enantiomerically pure compounds underline its importance in stereochemistry and pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).

Synthesis of Protected α-Amino Acids

(S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, a compound structurally similar to tert-butyl 4-pivalamidopiperidine-1-carboxylate, reacts with copper catalyzed Grignard reagents to yield protected α-amino acids. This synthesis method has implications for the broader field of amino acid synthesis and related pharmaceutical applications (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).

Synthesis of Jak3 Inhibitor

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is essential in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. Its efficient synthesis route involves several steps, starting from 4-methylpyridinium and leading to high yields, emphasizing its role in producing important pharmaceutical compounds (Xin-zhi, 2011).

Low Dielectric Constant and Organosolubility in Polyimides

A series of new polyimides containing tert-butyl side groups, including compounds related to tert-butyl 4-pivalamidopiperidine-1-carboxylate, exhibit low dielectric constants, excellent solubility, and high thermal stability. This makes them suitable for applications in electronics and materials science (Chern & Tsai, 2008).

Mechanism of Action

The mechanism of action of tert-Butyl 4-pivalamidopiperidine-1-carboxylate is not well-documented. More research is needed to understand its biological activities .

Safety and Hazards

The safety and hazards associated with tert-Butyl 4-pivalamidopiperidine-1-carboxylate are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

tert-butyl 4-(2,2-dimethylpropanoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)12(18)16-11-7-9-17(10-8-11)13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRXKXBQFLDZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-pivalamidopiperidine-1-carboxylate

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